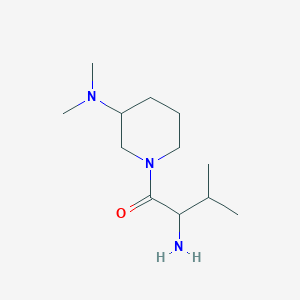

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one

Description

Chemical Structure and Properties The compound 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one (IUPAC name: (2S)-2-Amino-1-{3-[(dimethylamino)methyl]-1-piperidinyl}-3-methyl-1-butanone) is a chiral molecule with a molecular formula of C₁₃H₂₅N₃O₂. Its structure features:

- A methylbutanone backbone with an amino group at the 2-position.

- A piperidine ring substituted at the 3-position with a dimethylamino-methyl group. This configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in neuromodulation or receptor-targeted therapies .

Properties

Molecular Formula |

C12H25N3O |

|---|---|

Molecular Weight |

227.35 g/mol |

IUPAC Name |

2-amino-1-[3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3 |

InChI Key |

BWGSVXNXQYHDKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the amino and dimethylamino groups. Common synthetic routes may involve the use of reagents such as piperidine, dimethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Key Structural Variations

Impact of Substituent Position and Type

2- or 4-Position Substitution (): Alters ring conformation and hydrogen-bonding capacity. For example, 4-dimethylamino substitution () reduces steric hindrance compared to the target compound’s 3-position group.

Substituent Groups: Dimethylamino-Methyl (target compound, ): Increases hydrophilicity (logP ~1.2) due to tertiary amine polarity. Benzyl-Cyclopropyl/Isopropyl Groups (): Introduce bulkiness and lipophilicity (logP ~3.5–4.0), which may enhance blood-brain barrier penetration but reduce solubility.

Pharmacological Implications

Biological Activity

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one, also known as (S)-AM97768, is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H25N3O

- Molecular Weight : 227.35 g/mol

- CAS Number : 1354026-37-1

- Synonyms : (S)-2-AMino-1-(3-diMethylaMino-piperidin-1-yl)-3-Methyl-butan-1-one

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors.

This compound is believed to exert its effects through modulation of neurotransmitter systems, particularly by acting as a selective inhibitor or modulator of specific receptors involved in neurological functions. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

Pharmacological Properties

The pharmacological profile includes:

- Inhibition of GSK-3β : Recent studies have shown that compounds similar to this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of neurodegenerative diseases and mood disorders .

Table 1: Summary of Biological Activities

Case Study 1: GSK-3β Inhibition

In a study assessing various GSK-3β inhibitors, it was found that derivatives similar to this compound demonstrated significant inhibitory potency with IC50 values ranging from 360 nM to 480 nM. These compounds maintained metabolic stability while exhibiting minimal cytotoxicity in cellular assays .

Case Study 2: Neuroprotective Properties

Another research highlighted the neuroprotective potential of compounds related to this structure. They were shown to enhance neuronal survival under stress conditions, suggesting a role in neuroprotection which could be beneficial for conditions such as Alzheimer's disease .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at the piperidine nitrogen significantly influence biological activity. For instance, introducing various substituents can enhance or diminish the compound's efficacy against targeted enzymes like GSK-3β.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.